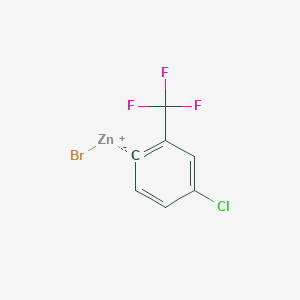
(4-Chloro-2-(trifluoromethyl)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 4-chloro-2-(trifluoromethyl)iodobenzene with zinc powder in the presence of a catalytic amount of a copper(I) salt. The reaction is carried out in anhydrous THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-chloro-2-(trifluoromethyl)iodobenzene+ZnCuI, THF(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(4-chloro-2-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.
Solvents: Anhydrous THF is the preferred solvent due to its ability to solubilize both the organozinc reagent and the catalyst.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, coupling with aryl halides yields biaryl compounds, while reactions with alkyl halides produce alkyl-aryl compounds.
科学研究应用
Chemistry
In chemistry, (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide is used as a versatile building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon and carbon-heteroatom bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its use in cross-coupling reactions enables the efficient synthesis of complex molecules with high precision and yield.
作用机制
The mechanism of action of (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide in cross-coupling reactions involves the formation of a palladium-aryl intermediate. The general steps are as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The organozinc reagent transfers the aryl group to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
- (4-chloro-2-(trifluoromethyl)phenyl)boronic acid
- (4-chloro-2-(trifluoromethyl)phenyl)magnesium bromide
- (4-chloro-2-(trifluoromethyl)phenyl)lithium
Uniqueness
Compared to similar compounds, (4-chloro-2-(trifluoromethyl)phenyl)zinc bromide offers unique advantages in terms of reactivity and selectivity. Its organozinc nature provides a balance between nucleophilicity and stability, making it less reactive than organolithium or organomagnesium reagents but more stable and easier to handle. This makes it particularly suitable for delicate synthetic transformations where controlled reactivity is essential.
属性
分子式 |
C7H3BrClF3Zn |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
HIMGPRZFTCDUJG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=[C-]1)C(F)(F)F)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


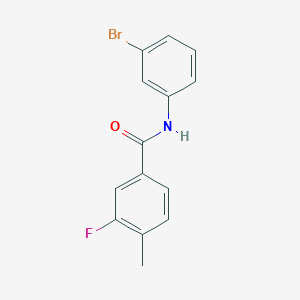


![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
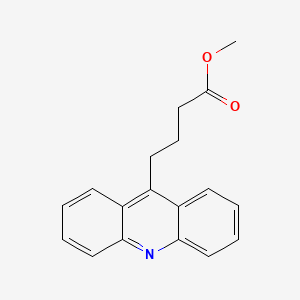
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
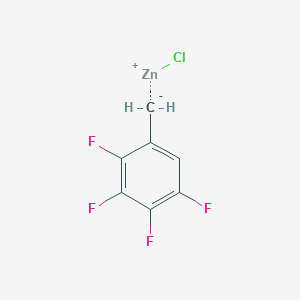

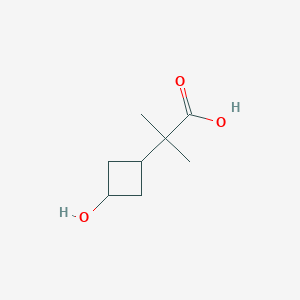
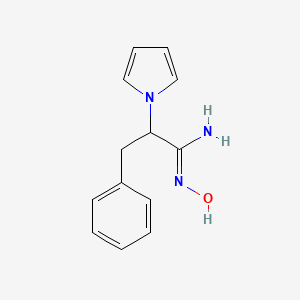
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
